molecular formula C26H27N5O3 B11278648 N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-{3-methyl-4-oxo-3H,4H,5H-pyridazino[4,5-B]indol-5-YL}butanamide

N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-{3-methyl-4-oxo-3H,4H,5H-pyridazino[4,5-B]indol-5-YL}butanamide

Cat. No.: B11278648
M. Wt: 457.5 g/mol
InChI Key: JTIVYDYLHUARGW-UHFFFAOYSA-N
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Description

N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-{3-methyl-4-oxo-3H,4H,5H-pyridazino[4,5-B]indol-5-YL}butanamide is a complex organic compound that features a unique structure combining indole and pyridazinoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-{3-methyl-4-oxo-3H,4H,5H-pyridazino[4,5-B]indol-5-YL}butanamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole and pyridazinoindole cores through cyclization reactions. These cores are then linked via an ethyl bridge, followed by the introduction of the butanamide group under controlled conditions. Common reagents used in these steps include strong acids or bases, organic solvents, and catalysts to facilitate the cyclization and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-{3-methyl-4-oxo-3H,4H,5H-pyridazino[4,5-B]indol-5-YL}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-{3-methyl-4-oxo-3H,4H,5H-pyridazino[4,5-B]indol-5-YL}butanamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound may exhibit therapeutic properties, making it a candidate for drug development.

    Industry: Its chemical properties can be leveraged in materials science for creating novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-{3-methyl-4-oxo-3H,4H,5H-pyridazino[4,5-B]indol-5-YL}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined indole and pyridazinoindole structure, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxopyridazino[4,5-b]indol-5-yl)butanamide

InChI

InChI=1S/C26H27N5O3/c1-4-22(25(32)27-12-11-16-14-28-21-10-9-17(34-3)13-19(16)21)31-23-8-6-5-7-18(23)20-15-29-30(2)26(33)24(20)31/h5-10,13-15,22,28H,4,11-12H2,1-3H3,(H,27,32)

InChI Key

JTIVYDYLHUARGW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCCC1=CNC2=C1C=C(C=C2)OC)N3C4=CC=CC=C4C5=C3C(=O)N(N=C5)C

Origin of Product

United States

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